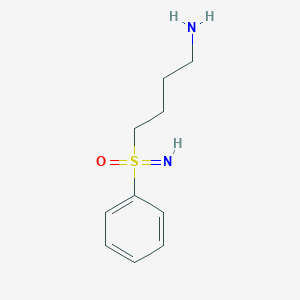

4-(苯基磺酰亚胺基)丁酸胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Phenylsulfonimidoyl)butan-1-amine” is an organic compound that belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .

Synthesis Analysis

The synthesis of amines like “4-(Phenylsulfonimidoyl)butan-1-amine” can be achieved through various methods. One common method starts with a simple amine or ammonia and builds up the carbon framework by alkylation or arylation reactions . Another method involves the reduction of compounds with the same carbon-nitrogen framework as in the desired amine . A third group of reactions relies on the fact that amides can usually be converted to amines, either by reduction, hydrolysis, or rearrangement .Molecular Structure Analysis

The molecular structure of “4-(Phenylsulfonimidoyl)butan-1-amine” can be analyzed using various spectroscopic techniques. The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines, including “4-(Phenylsulfonimidoyl)butan-1-amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . They can also undergo various reactions such as alkylation, arylation, reduction, and rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. Amines are known for their ability to act as weak organic bases . They can form salts with acids, which are soluble in water . The exact physical and chemical properties of “4-(Phenylsulfonimidoyl)butan-1-amine” are not available in the search results.科学研究应用

不对称胺合成

与感兴趣的化学结构密切相关的N-叔丁基磺酰亚胺和酮亚胺被用于不对称胺合成,突显了它们作为中间体的多功能性。这些化合物促进了各种对映体富集胺的合成,包括α-支链胺、氨基酸和氨基醇,展示了它们在创建具有特定手性构型的复杂有机分子中的重要性(Ellman, Owens, & Tang, 2002)。

绿色化学与催化

4-(琥珀酰亚胺基)-1-丁烷磺酸已被确认为一种高效且可重复使用的布朗斯台德酸催化剂,在无溶剂条件下促进吡喃并[4,3-b]吡喃衍生物的合成。这种催化剂因其高收率、清洁的反应曲线、简单性和反应时间短而受到称赞,标志着环境友好型化学合成的重大进步(Khaligh, 2015)。

精细化学品的新型纳米催化剂

限制在空心聚合框架内的Pd纳米粒子在精细化学品合成的关键反应中表现出出色的催化性能,利用了多相催化剂和均相催化剂的独特特性。这种创新方法允许在温和条件下实现高选择性和高收率,强调了在化学合成中使用纳米工程催化剂的潜力(Nemygina et al., 2016)。

先进的药物合成技术

该化学物质作为前体或中间体用于合成复杂分子,包括药物,证明了其在开发新治疗剂中的关键作用。例如,其衍生物已被探索用于抑制特定酶,突出了其在药物化学中创造针对各种疾病的新型治疗方法的潜力(Kazancioglu & Senturk, 2020)。

生物催化和酶抑制

在生物催化中,4-(苯磺酰亚胺基)丁-1-胺的衍生物在伯胺的动力学拆分中显示出有希望的结果,提供了一种在高温下分离对映异构体的选择性很高的方法。该应用对于生产对映纯化合物至关重要,这些化合物在包括制药在内的各个行业中都是必不可少的(Nechab et al., 2007)。

属性

IUPAC Name |

4-(phenylsulfonimidoyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQMZVCUKXSFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)(=O)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)

![3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2747858.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)

![4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B2747863.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)